Tiamulin-d10 (Hydrochloride): Mechanistic Profiling and Bioanalytical Applications
Tiamulin-d10 (Hydrochloride): Mechanistic Profiling and Bioanalytical Applications
[1][2]
Executive Summary
Tiamulin-d10 hydrochloride (
This guide deconstructs the compound's dual mechanistic identity:
-
Biological Mechanism: The mode of action of the parent drug (Tiamulin) on the 50S ribosome.[2][3][4][5]
-
Analytical Mechanism: The physicochemical principles enabling Tiamulin-d10 to correct for matrix effects and ionization variability in complex biological samples.
Chemical Profile & Specifications
Tiamulin-d10 is engineered by replacing ten hydrogen atoms with deuterium, typically on the diethylamino moiety.[1] This modification increases the molecular weight by approximately 10 Da without significantly altering the compound's chromatographic retention or chemical reactivity.[2]
| Property | Specification |
| Chemical Name | Tiamulin-d10 Hydrochloride |
| IUPAC Name | 14-deoxy-14-[(2-diethylamino-d10-ethyl)mercaptoacetoxy]mutilin HCl |
| Molecular Formula | |
| Molecular Weight | ~540.26 g/mol (Salt form) |
| Parent Drug Class | Pleuromutilin |
| Isotopic Purity | |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile |
| pKa | ~9.5 (Basic, due to tertiary amine) |
The Pharmacological Mechanism (Parent Compound)[1]
To understand the utility of the standard, one must understand the target analyte. Tiamulin acts by selectively inhibiting bacterial protein synthesis.[2][4][6][7]
Target: The 50S Ribosomal Subunit
Tiamulin binds with high affinity to the Peptidyl Transferase Center (PTC) located on the 23S rRNA of the 50S ribosomal subunit.[3][4] Unlike macrolides, which block the exit tunnel, pleuromutilins interact directly with the A-site and P-site interface.[1]
Mode of Inhibition
The tricyclic mutilin core fits snugly into a hydrophobic pocket at the A-site. The C-14 side chain (containing the diethylaminoethylthioacetyl group) extends towards the P-site.[1] This steric occupation prevents the correct positioning of the CCA-ends of tRNA, thereby blocking peptide bond formation .[3][7]
Mechanism Visualization
The following diagram illustrates the interference of Tiamulin with the ribosomal machinery.[3][6][7]
Figure 1: Signal transduction pathway showing Tiamulin's inhibition of the 50S ribosomal subunit.[1]
The Analytical Mechanism: Isotope Dilution Mass Spectrometry (IDMS)[1]
Tiamulin-d10 is not used therapeutically; its mechanism is analytical .[1][2] It functions based on the principle that isotopologues behave nearly identically during extraction and chromatography but are distinguishable by mass spectrometry.[2]
Mass Shift & Specificity
The d10-label provides a mass shift of +10 Da.[2]
This mass difference prevents "cross-talk" between the analyte and the standard, provided the isotopic purity is high.
Matrix Effect Compensation
In LC-MS/MS, biological matrices (plasma, tissue) often cause ion suppression or enhancement at the electrospray source.[1][2] Because Tiamulin-d10 co-elutes with Tiamulin (same retention time), it experiences the exact same suppression/enhancement at the exact same moment.[1]
-
Calculation: The ratio of Analyte Area to Internal Standard Area is used for quantification.[2] Since both are affected equally by the matrix, the ratio remains constant, yielding accurate data despite matrix interference.
Validated Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Tiamulin in porcine plasma using Tiamulin-d10 HCl as the Internal Standard.
Reagents & Preparation
-
Stock Solution: Dissolve Tiamulin-d10 HCl in Methanol (1 mg/mL).
-
Working IS Solution: Dilute to 100 ng/mL in 50% Acetonitrile.
-
Extraction Buffer: Acetonitrile with 1% Formic Acid (for protein precipitation).[1][2]
Sample Preparation Workflow
-
Aliquot: Transfer 100
L of plasma sample into a centrifuge tube. -
Spike: Add 20
L of Tiamulin-d10 Working Solution (Internal Standard). -
Precipitate: Add 400
L of Extraction Buffer. Vortex vigorously for 30 seconds.[2] -
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer clear supernatant to an autosampler vial.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8
m).[1][2] -
Flow Rate: 0.4 mL/min.[2]
-
Gradient: 10% B to 90% B over 3 minutes.
MRM Transitions (Multiple Reaction Monitoring)
The following transitions monitor the precursor ions fragmentation into the characteristic pleuromutilin core (m/z 192).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Tiamulin | 494.3 | 192.1 | 30 | Loss of side chain |
| Tiamulin-d10 | 504.4 | 192.1 | 30 | Loss of labeled side chain |
Note: The product ion (192.[2][9]1) is the tricyclic mutilin core.[2][3][4][5] Since the d10 label is on the diethylamino side chain, the neutral loss carries the label away, leaving the unlabeled core. The specificity comes from the unique precursor mass (504.4).[1]
Analytical Workflow Diagram
Figure 2: Analytical workflow for Tiamulin quantification using Isotope Dilution.[1][2]
Data Interpretation & Quality Control
To ensure the trustworthiness of the data generated using Tiamulin-d10, the following criteria must be met:
-
Linearity: The calibration curve (Ratio vs. Concentration) must have an
.[2] -
IS Response Consistency: The peak area of Tiamulin-d10 should be consistent across all samples (typically within
variation). Drastic drops indicate severe matrix suppression or extraction errors.[2] -
Carryover: Inject a blank sample after the highest standard. No peak should be observed at the Tiamulin retention time.[2]
Calculation Logic
[1][2]By normalizing the analyte signal to the d10-IS signal, errors from injection volume variance or evaporation are automatically corrected.[1]
References
-
PoultryDVM. (2024).[1][2] Tiamulin: Mechanism and Veterinary Usage. Retrieved from [Link][1][2]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 163335327: Tiamulin-d10 (hydrochloride).[1][2] Retrieved from [Link]
-
Schlünzen, F., et al. (2004).[1][2] Structural basis for the interaction of pleuromutilins with the 50S ribosomal subunit. Molecular Microbiology. Retrieved from [Link]
-
European Medicines Agency (EMA). (2014).[1][2] Tiamulin: Summary Report (EMEA/MRL/474/98-FINAL).[1][2] Retrieved from [Link][1][2]
Sources
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- 2. Tiamulin-d10 (hydrochloride) | C28H48ClNO4S | CID 163335327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Tiamulin Hydrogen Fumarate (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 7. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection [mdpi.com]
- 8. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
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